N-Isopropylcyclohexylamine
Overview
Description
N-Isopropylcyclohexylamine is an organic compound with the molecular formula C₉H₁₉N. It is a secondary amine where the nitrogen atom is bonded to an isopropyl group and a cyclohexyl group. This compound is known for its clear, colorless to light yellow liquid appearance and is used in various chemical applications due to its unique properties .
Mechanism of Action
Target of Action
N-Isopropylcyclohexylamine is a chemical compound with the molecular formula C9H19N
The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It’s known that the compound has been used as a reagent in the synthesis of 7-hydroxy cannabidiol and cannabidiol-7-oic acid
Pharmacokinetics
The compound has a molecular weight of 141.2539 , and it’s a liquid at room temperature with a density of 0.859 g/mL at 25 °C .
Result of Action
As mentioned earlier, it has been used as a reagent in the synthesis of certain compounds
Action Environment
Safety data suggests that it should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropylcyclohexylamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Cyclohexylamine+Isopropyl halide→this compound+Halide salt
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction .
Industrial Production Methods: On an industrial scale, this compound is produced using similar alkylation techniques but optimized for large-scale operations. Continuous flow reactors and advanced separation techniques are employed to enhance yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: N-Isopropylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Primary amines, hydrocarbons.
Substitution: Various substituted amines.
Scientific Research Applications
N-Isopropylcyclohexylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving amine functional groups.
Medicine: Research into its potential therapeutic effects and its role as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Cyclohexylamine: Similar structure but lacks the isopropyl group.
N-Methylcyclohexylamine: Contains a methyl group instead of an isopropyl group.
N-Ethylcyclohexylamine: Contains an ethyl group instead of an isopropyl group.
Uniqueness: N-Isopropylcyclohexylamine is unique due to its specific combination of cyclohexyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and steric effects are required .
Properties
IUPAC Name |
N-propan-2-ylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)10-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYCVBASZNFFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152471 | |
Record name | Cyclohexylamine, N-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-42-2 | |
Record name | Isopropylcyclohexylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylamine, N-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1195-42-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexylamine, N-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylisopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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